N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide
Description
N-(4-sec-Butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide (IUPAC name: N-[4-(butan-2-yl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide) is a heterocyclic acetamide derivative characterized by:
- A sec-butylphenyl group at the acetamide nitrogen.
- A pyrimidinylsulfanyl moiety linked to the acetamide carbonyl via a sulfur atom.
- A fused bicyclic system (benzothienopyrimidinone) contributing to its structural complexity .
Its molecular formula is C₂₅H₂₅N₃O₂S₂, with a molecular weight of 463.61 g/mol . The compound exhibits moderate H-bond donor/acceptor capacity (1 donor, 5 acceptors), influencing its solubility and bioavailability .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-3-12(2)13-5-7-14(8-6-13)19-15(20)11-21-16-17-9-4-10-18-16/h4-10,12H,3,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMQIFUXVIUDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide, with the molecular formula C16H19N3OS and a molecular weight of 301.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's structural characteristics are significant for understanding its biological interactions:
- IUPAC Name : N-(4-butan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Molecular Formula : C16H19N3OS
- Molecular Weight : 301.4 g/mol
- Canonical SMILES : CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2
These properties indicate the presence of functional groups that may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or receptors. For instance, studies have shown that compounds with a pyrimidine moiety can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The sulfonamide group may also enhance binding affinity to target proteins due to its ability to form hydrogen bonds.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting COX enzymes.
- Anticancer Potential : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The presence of the pyrimidine ring is often associated with antimicrobial activity, making it a candidate for further investigation in this area.
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that related compounds showed promising inhibition of tumor growth in vitro, suggesting potential for further development as anticancer agents .
- Docking Studies : Computational docking studies have indicated favorable interactions between the compound and COX-2, supporting its potential as an anti-inflammatory agent .
- Comparative Studies : Research comparing various alkylating agents highlighted the unique efficacy of compounds with similar structures in targeting neoplastic cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide as an anticancer agent. The compound has shown promise in inhibiting the growth of cancer cell lines by targeting specific pathways involved in tumor proliferation. For instance, compounds similar to this structure have been evaluated for their efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical in cancer cell signaling and angiogenesis .
Antiproliferative Properties
The antiproliferative effects of related compounds have been documented, indicating that this compound may exhibit similar properties. In vitro assays against a panel of cancer cell lines have demonstrated that certain derivatives can significantly reduce cell viability, suggesting a mechanism that may involve apoptosis induction .
Anti-inflammatory Applications
The compound may also have applications in treating inflammatory conditions. Research on boron-containing small molecules has indicated that modifications to structures akin to this compound can lead to effective anti-inflammatory agents. These compounds target inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Anthelmintic Activity
There is emerging evidence that compounds with similar structural features can exhibit anthelmintic activity, which involves the paralysis or death of parasitic worms. This application is particularly relevant in veterinary medicine and could be explored further with this compound .
| Compound Name | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | EGFR | 22 | Antiproliferative |
| Compound B | VEGFR-2 | 24 | Antiproliferative |
| Compound C | Worms | 15 | Anthelmintic |
| Compound D | Inflammation | N/A | Anti-inflammatory |
Case Study: Antiproliferative Evaluation
In a study assessing the antiproliferative activity of novel pyrimidine derivatives, several compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited GI50 values as low as 22 nM, showcasing their potential as effective anticancer agents . This suggests that this compound could similarly impact cancer treatment strategies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological Activity Trends
- Anti-Cancer Activity : Quinazoline sulfonyl derivatives (e.g., compound 38 in ) show superior activity (IC₅₀ < 10 μM) compared to pyrimidinylsulfanyl analogs, likely due to enhanced electron-withdrawing effects of the sulfonyl group and quinazoline’s planar aromatic system .
- Antimicrobial Activity: Compounds with aminophenyl or pyridinyl substituents (e.g., ) exhibit broad-spectrum antimicrobial effects, while bulkier groups (e.g., sec-butylphenyl) may reduce membrane permeability .
- Kinase Inhibition: Thienopyrimidinone-containing analogs (e.g., ) are hypothesized to target ATP-binding pockets in kinases, similar to established kinase inhibitors like imatinib .
Physicochemical Properties
- Solubility : Pyrimidinylsulfanyl derivatives with polar substituents (e.g., –OH in ) exhibit higher aqueous solubility than fully aromatic analogs.
Critical Analysis of Structural-Effect Relationships
- Electron-Donating Groups: Methoxy or amino substituents (e.g., ) enhance electronic density, improving interactions with DNA or enzyme active sites.
- Steric Effects : Bulky tert-butyl or diphenylpropyl groups (e.g., ) may hinder binding to compact active sites but improve metabolic stability.
- Sulfur Linkage : Sulfanyl (–S–) bridges (vs. sulfonyl –SO₂–) reduce oxidative metabolism risks but may lower binding affinity .
Preparation Methods
Acylation-Thiolation Sequential Approach
This method begins with the formation of N-(4-sec-butylphenyl)chloroacetamide via reaction of 4-sec-butylphenylamine with chloroacetyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine serving as a base to neutralize HCl byproducts. Optimal molar ratios of 1:1.2 (amine:chloroacetyl chloride) yield 85–90% crude product, which is purified via recrystallization from hexane.
Subsequent thiolation employs 2-mercaptopyrimidine, where the chloroacetamide intermediate undergoes nucleophilic displacement in dimethylformamide (DMF) at 80–100°C. Potassium carbonate is preferred as a base due to its efficacy in deprotonating the thiol group while minimizing side reactions. Reaction times of 12–16 hours achieve 70–75% conversion, with final purification via silica gel chromatography using ethyl acetate/hexane (3:7).
Key variables influencing yield:
Pyrimidinylsulfanyl-Acetamide Coupling
Alternative strategies pre-form the 2-pyrimidinylsulfanylacetic acid derivative before coupling with 4-sec-butylphenylamine. This route involves:
-
Synthesis of 2-(2-pyrimidinylsulfanyl)acetic acid: Reacting 2-mercaptopyrimidine with bromoacetic acid in aqueous NaOH at 0–5°C.
-
Acid chloride formation: Treating the carboxylic acid with thionyl chloride (SOCl₂) in refluxing dichloromethane.
-
Amide coupling: Combining the acid chloride with 4-sec-butylphenylamine in THF using 4-dimethylaminopyridine (DMAP) as a catalyst.
This method achieves higher purity (≥95%) but requires stringent temperature control during acid chloride formation to prevent decomposition.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 153 | 75 |
| THF | 7.5 | 66 | 68 |
| Toluene | 2.4 | 111 | 52 |
| Acetonitrile | 37.5 | 82 | 60 |
Data aggregated from highlight DMF as the optimal solvent for thiolation steps due to its high polarity and ability to stabilize transition states. However, THF is preferred for acid-sensitive intermediates to avoid side reactions.
Base Selection and Stoichiometry
| Base | pKa | Equivalents | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 10.3 | 2.0 | 75 |
| Et₃N | 10.75 | 1.5 | 68 |
| NaOH | 15.7 | 1.2 | 58 |
| NaHCO₃ | 6.3 | 3.0 | 45 |
Potassium carbonate’s moderate basicity and low solubility prevent over-reaction, making it ideal for thiolation. Excess base (>2 eq.) reduces yield by promoting hydrolysis, particularly in protic solvents.
Purification and Characterization
Crystallization Techniques
Recrystallization from hexane/ethyl acetate (9:1) yields prismatic crystals with 95% purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 154–156°C, consistent with single-crystal X-ray data showing intermolecular N—H⋯O hydrogen bonds.
Chromatographic Methods
Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) effectively separates unreacted 4-sec-butylphenylamine (Rf = 0.6) from the product (Rf = 0.3).
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) utilize continuous flow reactors for the acylation step, reducing reaction time from 8 hours to 45 minutes. Environmental factors favor replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide and its structural analogs?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between thiol-containing pyrimidine derivatives (e.g., 2-mercaptopyrimidine) and chloroacetamide intermediates. For example, refluxing 2-thio-pyrimidine derivatives with 2-chloro-N-(substituted phenyl)acetamide in ethanol yields target compounds . Crystallization is typically achieved using mixed solvents like chloroform-acetone (1:5 v/v) to obtain single crystals for structural analysis.
- Key Considerations : Reaction temperature, solvent polarity, and substituent steric effects influence yield and purity. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- X-ray crystallography resolves molecular conformation, bond lengths, and dihedral angles (e.g., pyrimidine ring inclination relative to the phenyl group, typically 42–67° in analogs) .
- NMR spectroscopy confirms substitution patterns (e.g., pyrimidine sulfur linkage vs. acetamide proton shifts).
- FT-IR identifies functional groups like C=O (amide I band at ~1650 cm⁻¹) and S–C (650–750 cm⁻¹).
- Data Interpretation : Compare experimental results with Cambridge Structural Database entries (e.g., CSD Version 5.37) to validate structural uniqueness .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Precautions :
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work under fume hoods to prevent inhalation of fine particles .
- Store in airtight containers away from oxidizers.
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How do substituents on the phenyl and pyrimidine rings influence molecular conformation and stability?
- Structural Insights :
- Bulky substituents (e.g., sec-butyl at the 4-position) increase steric hindrance, altering dihedral angles between aromatic rings. For example, analogs with chlorophenyl groups exhibit ring inclinations of 42–67°, stabilized by intramolecular N–H⋯N hydrogen bonds .
- Electron-withdrawing groups on pyrimidine enhance sulfur nucleophilicity, affecting reaction kinetics.
- Table: Substituent Effects on Conformation
| Substituent (Position) | Dihedral Angle (°) | Stabilizing Interactions |
|---|---|---|
| 4-Chlorophenyl | 42.25 | N–H⋯N hydrogen bond |
| 3-Chlorophenyl | 59.70 | C–H⋯π interactions |
Q. What strategies resolve contradictions in reported crystallographic data for related acetamide derivatives?
- Case Study : Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° in chlorophenyl analogs) arise from differences in intermolecular packing and hydrogen-bonding networks .
- Resolution :
- Compare multiple datasets from the Cambridge Structural Database.
- Perform DFT calculations to assess energy minima for different conformers.
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Approach :
- Synthesize analogs with modified pyrimidine (e.g., 4,6-diamino substitution) or phenyl groups (e.g., halogenated vs. alkyl chains).
- Test inhibitory activity against target enzymes (e.g., kinases) using enzyme-linked assays.
- Data Analysis : Correlate IC₅₀ values with substituent electronic/steric parameters (Hammett σ, Taft steric constants).
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) to model binding to active sites (e.g., ATP-binding pockets).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
- Optimization Steps :
- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of sulfur atoms.
- Add catalytic bases (e.g., K₂CO₃) to deprotonate thiol groups and accelerate substitution .
- Monitor reaction via LC-MS to identify and quantify intermediates/byproducts.
Methodological Notes
- Data Reproducibility : Cross-validate crystallographic data with multiple diffraction datasets (e.g., CCDC entries) to ensure accuracy .
- Contradiction Management : Document solvent effects and crystallization conditions, as these significantly impact molecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
